molecular formula C20H22N6 B1150184 TRC-19

TRC-19

Cat. No.: B1150184
M. Wt: 346.438
Attention: For research use only. Not for human or veterinary use.
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Description

TRC-19 is a dihydrofolate reductase (DHFR) inhibitor developed to combat Toxoplasma gondii (Tg), the causative agent of toxoplasmosis. Traditional therapies like pyrimethamine (PYR) suffer from toxicity due to low selectivity between parasite and human DHFR (hDHFR). This compound emerged from computational analysis and crystallographic studies of TgDHFR, enabling structure-based optimization to enhance potency and selectivity .

Properties

Molecular Formula

C20H22N6

Molecular Weight

346.438

SMILES

NC1=C(N2CCN(C3=CC(C4=CC=CC=C4)=CC=C3)CC2)C=NC(N)=N1

Appearance

Solid powder

Synonyms

TRC-19;  TRC 19;  TRC19.; 5-(4-([1,1/'-biphenyl]-3-yl)piperazin-1-yl)pyrimidine-2,4-diamine

Origin of Product

United States

Comparison with Similar Compounds

Key Features of TRC-19 :

  • Mechanism : Inhibits TgDHFR, disrupting folate metabolism critical for parasite survival.
  • Potency : IC₅₀ of 9 nM against TgDHFR, a 25-fold improvement over pyrimethamine (IC₅₀ = 230 nM) .
  • Selectivity : 89-fold selectivity for TgDHFR over hDHFR, reducing off-target toxicity .
  • In Vitro Efficacy : EC₅₀ of 13 nM in inhibiting T. gondii proliferation .

This compound’s design incorporates a meta-bihenyl scaffold with a second acrylic ring, which enhances binding to TgDHFR’s hydrophobic pocket while minimizing interactions with hDHFR .

Pyrimethamine (PYR)
  • Potency : IC₅₀ = 230 nM (TgDHFR), significantly weaker than this compound .
  • Selectivity : Minimal (<10-fold), leading to hematologic toxicity at high doses .
  • Clinical Limitations : Requires co-administration with folinic acid to mitigate toxicity, complicating treatment regimens .
Compound 3 (2-Methoxypyrimidine Analog)

Compound 3, an optimized derivative of this compound, further improves potency and selectivity:

  • Potency : IC₅₀ = 1.6 nM against TgDHFR, a 5.6-fold improvement over this compound .
  • Selectivity : 200-fold selectivity for TgDHFR over hDHFR, attributed to a 2-methoxy group that optimizes hydrophobic and hydrogen-bonding interactions .
  • In Vitro Efficacy : EC₅₀ = 13 nM (comparable to this compound) .
Other DHFR Inhibitors

Previous attempts to develop selective TgDHFR inhibitors (e.g., cycloguanil, trimethoprim) showed poor efficacy or selectivity (<20-fold) . This compound and Compound 3 represent breakthroughs in structure-guided design.

Table 1. Comparative Data of this compound and Similar Compounds
Compound Target IC₅₀ (TgDHFR, nM) Selectivity Ratio (TgDHFR/hDHFR) In Vitro EC₅₀ (nM) Key Structural Features
Pyrimethamine 230 <10 N/A Pyrimidine core, chlorophenyl
This compound 9 89 13 Meta-bihenyl, acrylic ring
Compound 3 1.6 200 13 2-Methoxy substitution on pyrimidine
Discussion of Findings
  • Potency : this compound’s 9 nM IC₅₀ reflects its optimized binding to TgDHFR’s active site, outperforming PYR by 25-fold . Compound 3’s 1.6 nM IC₅₀ demonstrates the impact of methoxy-group addition on affinity .
  • Selectivity : this compound’s 89-fold selectivity and Compound 3’s 200-fold ratio highlight the success of targeting TgDHFR-specific residues (e.g., Leu28, Ser29) absent in hDHFR .
  • Structural Insights : Crystallographic data confirm that this compound’s bi-phenyl scaffold avoids steric clashes with hDHFR’s smaller binding pocket, while Compound 3’s methoxy group further stabilizes TgDHFR interactions .
Clinical Implications

Compound 3, though pre-clinical, represents a next-generation candidate with unparalleled selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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